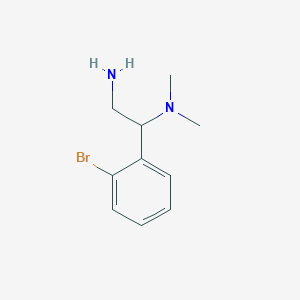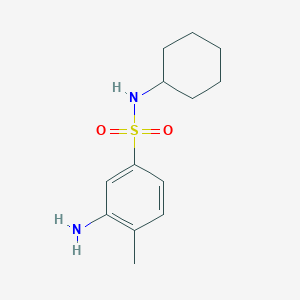
1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intramolecular Methyl Migration
In the study of intramolecular methyl migration, researchers have focused on the mechanisms involving protonated N,N′-dimethylpropane-1,3-diamine and N,N′-dimethylethane-1,2-diamine, closely related to the structure of interest. The process is explored through tandem mass spectrometry, revealing insights into the high-energy mechanisms that drive these migrations, which could have implications for understanding the reactivity and stability of related compounds including 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine (Zhang, Yao, & Guo, 2008).
Fluorescent Copper(II) Complexes
Research on fluorescent mixed ligand copper(II) complexes, involving derivatives of N,N′-dimethylethane-1,2-diamine, highlights their potential applications in DNA binding, nuclease activity, and cytotoxicity against cancer cells. These complexes show significant promise as therapeutic agents due to their ability to bind with DNA and exhibit cytotoxic effects, potentially paving the way for new cancer treatments (Jaividhya et al., 2015).
Colloidal Stabilizers
The synthesis of water-soluble 2-aminomethylidene-1,3-dicarbonyl compounds, derived from reactions with N,N-dimethylethane-1,2-diamine, introduces a novel approach to stabilizing chalcogenide colloids. These stabilizers play a crucial role in preventing aggregation in cadmium and zinc sulfide sols, offering potential advancements in nanotechnology and materials science (Bazhin et al., 2013).
Nitric Oxide Sensors
The development of nitric oxide sensors using copper(II) complexes of N-donor ligands, including N,N′-dimethylethane-1,2-diamine, underscores the utility of these compounds in biomedical research. These sensors, through their interaction with NO, can facilitate the monitoring and study of nitric oxide in various biological contexts, offering insights into NO's role in physiological and pathological processes (Kumar, Kalita, & Mondal, 2013).
CO2 Absorption Kinetics
Investigations into the equilibrium solubility and reaction kinetics of CO2 absorption into aqueous solutions of diamines, such as N,N-dimethylethane-1,2-diamine, reveal significant implications for carbon capture technologies. Understanding these kinetics and solubility parameters can enhance the efficiency and effectiveness of CO2 capture processes, contributing to efforts to mitigate climate change impacts (Zheng et al., 2020).
作用機序
Target of Action
The compound, also known as [2-AMINO-1-(2-BROMOPHENYL)ETHYL]DIMETHYLAMINE, is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s action primarily affects the SM cross-coupling pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .
Result of Action
The primary result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is essential in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be affected by changes in these conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-bromophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANADQCLSKSEOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)







![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)





